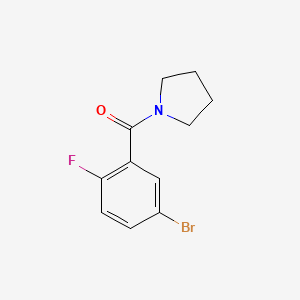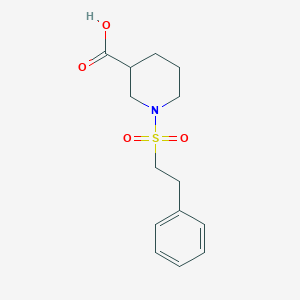![molecular formula C13H25NO2 B6612334 2-[(2-hydroxycyclohexyl)(methyl)amino]cyclohexan-1-ol CAS No. 854713-86-3](/img/structure/B6612334.png)
2-[(2-hydroxycyclohexyl)(methyl)amino]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-hydroxycyclohexyl)(methyl)amino]cyclohexan-1-ol is a chemical compound with the molecular formula C13H25NO2 and a molecular weight of 227.3431 . This compound is characterized by the presence of two cyclohexane rings, a hydroxyl group, and a methylamino group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-[(2-hydroxycyclohexyl)(methyl)amino]cyclohexan-1-ol involves several steps. One common method includes the reaction of cyclohexanone with methylamine to form an intermediate, which is then reduced to yield the final product. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-[(2-hydroxycyclohexyl)(methyl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
2-[(2-hydroxycyclohexyl)(methyl)amino]cyclohexan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mécanisme D'action
The mechanism of action of 2-[(2-hydroxycyclohexyl)(methyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and methylamino groups play a crucial role in its binding to target molecules, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may modulate enzyme activity or interact with cellular receptors .
Comparaison Avec Des Composés Similaires
2-[(2-hydroxycyclohexyl)(methyl)amino]cyclohexan-1-ol can be compared with similar compounds such as:
Trans-1,2-bis(methylamino)cyclohexane: This compound has a similar structure but lacks the hydroxyl group, which may result in different chemical and biological properties.
2-[(2-hydroxycyclohexyl)(methyl)amino]propanamide: This compound contains an amide group instead of a second cyclohexane ring, leading to different reactivity and applications.
Propriétés
IUPAC Name |
2-[(2-hydroxycyclohexyl)-methylamino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-14(10-6-2-4-8-12(10)15)11-7-3-5-9-13(11)16/h10-13,15-16H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOWSAJHGYDKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)C2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
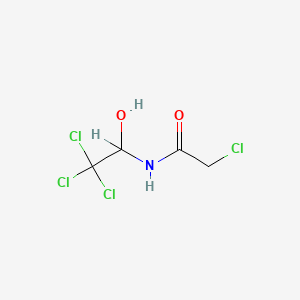
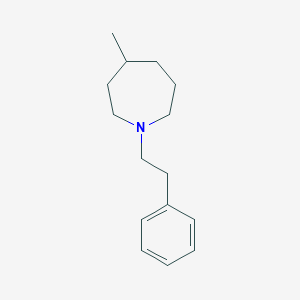
![4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one](/img/structure/B6612272.png)
![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-](/img/structure/B6612282.png)
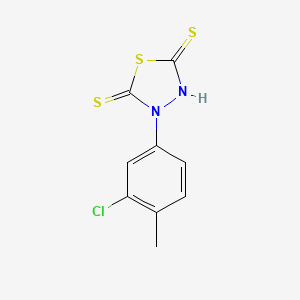
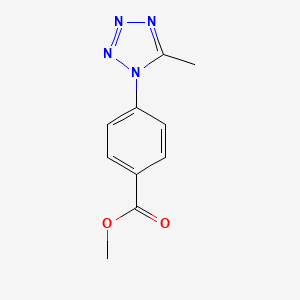
![Piperazine, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-cyclohexyl-](/img/structure/B6612298.png)
![methyl5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B6612303.png)

![methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B6612312.png)

